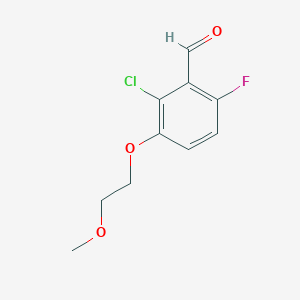
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of chloro, fluoro, and methoxy-ethoxy substituents on a benzaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-6-fluoro-3-nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Ethoxylation: The amine is then reacted with ethylene oxide to introduce the methoxy-ethoxy group.
Formylation: Finally, the aldehyde group is introduced via formylation using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzoic acid.
Reduction: 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzylamine.
科学的研究の応用
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloro and fluoro substituents can enhance its binding affinity and specificity, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules.
類似化合物との比較
Similar Compounds
2-Chloro-6-fluoro-3-methoxyphenol: Similar structure but lacks the aldehyde and ethoxy groups.
2-Chloro-6-fluoro-3-nitrobenzene: Precursor in the synthesis, contains a nitro group instead of the aldehyde.
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzoic acid: Oxidation product of the aldehyde.
Uniqueness
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy-ethoxy) groups on the benzaldehyde ring makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
1036383-29-5 |
|---|---|
分子式 |
C10H10ClFO3 |
分子量 |
232.63 g/mol |
IUPAC名 |
2-chloro-6-fluoro-3-(2-methoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C10H10ClFO3/c1-14-4-5-15-9-3-2-8(12)7(6-13)10(9)11/h2-3,6H,4-5H2,1H3 |
InChIキー |
ZOQAUNASSOZXMR-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C(=C(C=C1)F)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)
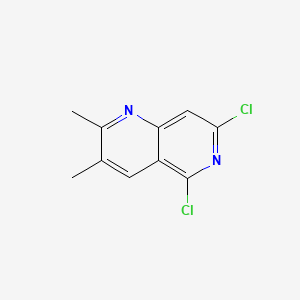
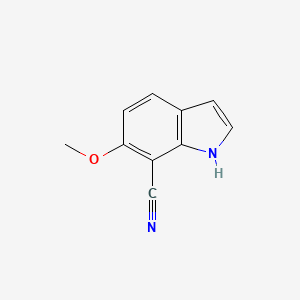
![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)
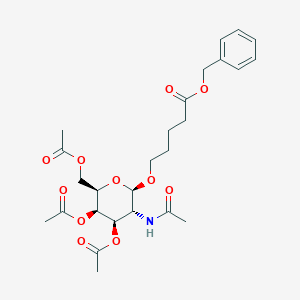

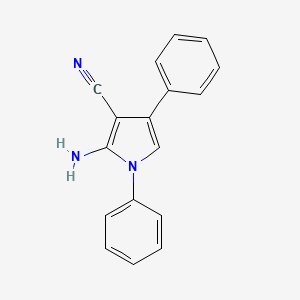
![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)

![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)
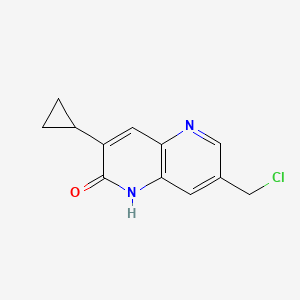
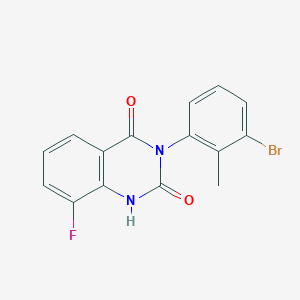
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)
